2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic Acid 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 312496-16-5
VCID: VC3784444
InChI: InChI=1S/C13H9N3O2/c17-13(18)8-3-4-10-11(6-8)16-12(15-10)9-2-1-5-14-7-9/h1-7H,(H,15,16)(H,17,18)
SMILES: C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O
Molecular Formula: C13H9N3O2
Molecular Weight: 239.23 g/mol

2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic Acid

CAS No.: 312496-16-5

Cat. No.: VC3784444

Molecular Formula: C13H9N3O2

Molecular Weight: 239.23 g/mol

* For research use only. Not for human or veterinary use.

2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic Acid - 312496-16-5

Specification

CAS No. 312496-16-5
Molecular Formula C13H9N3O2
Molecular Weight 239.23 g/mol
IUPAC Name 2-pyridin-3-yl-3H-benzimidazole-5-carboxylic acid
Standard InChI InChI=1S/C13H9N3O2/c17-13(18)8-3-4-10-11(6-8)16-12(15-10)9-2-1-5-14-7-9/h1-7H,(H,15,16)(H,17,18)
Standard InChI Key DHRPCXYIVJXXJR-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O
Canonical SMILES C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Data

2-Pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid is uniquely identified through various chemical registry systems and nomenclature conventions. The compound's definitive identification parameters include:

PropertyValue
CAS Registry Number312496-16-5
Molecular FormulaC13H9N3O2
Molecular Weight239.23 g/mol
MDL NumberMFCD01414693
InChI KeyDHRPCXYIVJXXJR-UHFFFAOYSA-N
PubChem CID2771805

These identification parameters enable precise tracking and referencing of the compound across chemical databases and research literature, ensuring consistency in experimental protocols and data reporting .

Nomenclature and Alternative Designations

The compound is recognized by multiple synonyms in the scientific literature, reflecting different naming conventions and structural interpretations:

Synonym
2-(3-Pyridinyl)-5-benzoxazolecarboxylic acid
2-(3-Pyridyl)benzimidazole-6-carboxylic acid
2-(3-Pyridinyl)-1H-benzimidazole-5-carboxylic acid
2-Pyridin-3-yl-3H-benzimidazole-5-carboxylic acid
1H-Benzimidazole-6-carboxylic acid, 2-(3-pyridinyl)-
2-(pyridin-3-yl)-1H-1,3-benzodiazole-6-carboxylic acid
6-Carboxy-2-(pyridin-3-yl)-1H-benzimidazole

This diversity in nomenclature reflects the compound's complex structure and the various ways it can be systematically named according to different chemical naming conventions .

Structural Composition and Representation

The molecular structure of 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid features three key components:

  • A benzimidazole core (a benzene ring fused with an imidazole ring)

  • A pyridine ring attached at the 3-position to the 2-position of the benzimidazole

  • A carboxylic acid group (-COOH) at the 5-position of the benzimidazole

The compound's structure can be represented in various formats, including the SMILES notation: C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O, which encodes the connection of atoms and bonds in a linear string format .

Physicochemical Properties

Solubility Profile

The solubility characteristics of this compound are crucial for laboratory applications, particularly when preparing solutions for biological assays. The compound requires appropriate solvents for dissolution, with dimethyl sulfoxide (DMSO) commonly used as an initial solvent for stock solution preparation. Detailed solubility data in various solvents would typically be determined experimentally for research applications .

Synthetic Methodologies

General Synthetic Approach

The synthesis of 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid follows established methods for preparing 2-substituted benzimidazole derivatives. The primary synthetic route involves the condensation reaction between an appropriate aldehyde and a diaminobenzoic acid, followed by oxidative cyclization to form the benzimidazole ring system. This approach represents a well-established pathway in heterocyclic chemistry for accessing benzimidazole structures .

Detailed Synthetic Procedure

According to documented procedures, the synthesis can be accomplished through the following steps:

  • A solution of 2,3- or 3,4-diaminobenzoic acid (1.0 mmol) is prepared in dioxane (10 mL)

  • An appropriate pyridine-3-aldehyde (1.5 mmol) is added to the solution

  • 1,4-Benzoquinone is added as an oxidizing agent

  • The reaction mixture is heated to 80°C and maintained with stirring for 6-9 hours

  • After cooling to room temperature, the solid product crystallizes from the solution

  • The crystals are filtered, washed sequentially with ethanol and ether, and dried

  • The crude product can be used without further purification or purified as needed for specific applications

This synthetic methodology was reported in the literature, specifically in the Bulletin of the Korean Chemical Society in 2013 by Wubulikasimu et al., providing a reliable reference for laboratory preparation .

Reaction Conditions and Parameters

The critical reaction parameters for successful synthesis include:

ParameterSpecification
Solvent1,4-dioxane
Oxidizing Agentp-benzoquinone
Temperature80°C
Reaction Duration6-9 hours
Molar Ratio (Diamine:Aldehyde)1:1.5

These conditions are essential for achieving optimal yield and purity of the target compound, with the oxidizing agent playing a crucial role in forming the benzimidazole ring system .

Biological Activities and Applications

Anticancer Activities

Benzimidazole scaffolds have demonstrated promising anticancer activities in various studies. For instance, certain benzimidazole derivatives have shown activity against multiple cancer cell lines, including leukemia, melanoma, lung cancer, colon cancer, and breast cancer. The specific structural features of 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid, particularly the positioning of the pyridine ring and carboxylic acid group, may influence its potential interactions with cancer-related biological targets .

Hemolytic Inhibition

Interestingly, a structurally related compound, 2-(5-nitrofuran-2-yl)-3H-benzimidazole-5-carboxylic acid, has demonstrated significant inhibition of β-hemolytic formation. This activity suggests potential applications in conditions associated with hemolysis and related pathologies. By extension, 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid may possess similar biological properties worthy of investigation .

ConcentrationVolume Required for 1 mgVolume Required for 5 mgVolume Required for 10 mg
1 mM4.1801 mL20.9004 mL41.8008 mL
5 mM0.8360 mL4.1801 mL8.3602 mL
10 mM0.4180 mL2.0900 mL4.1801 mL

Comparative Analysis with Related Compounds

Structural Comparison with 2-Pyridin-4-yl Isomer

A closely related compound to 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid is its positional isomer, 2-pyridin-4-yl-3H-benzoimidazole-5-carboxylic acid (CAS: 316833-32-6). These compounds differ only in the position of the nitrogen atom in the pyridine ring (3-position versus 4-position), yet this subtle structural difference can significantly influence their chemical reactivity and biological properties:

Feature2-Pyridin-3-yl Compound2-Pyridin-4-yl Compound
CAS Number312496-16-5316833-32-6
Molecular FormulaC13H9N3O2C13H9N3O2
Molecular Weight239.23 g/mol239.23 g/mol
Structure DifferenceNitrogen at 3-position in pyridineNitrogen at 4-position in pyridine

This comparison highlights how subtle structural variations can create distinct chemical entities with potentially different biological activities and applications in research .

Functional Group Influence

The carboxylic acid group at the 5-position of the benzimidazole core provides important functionality that influences the compound's properties:

  • It contributes to the compound's acidity

  • It provides a site for potential derivatization through esterification or amidation

  • It can participate in hydrogen bonding interactions with biological targets

  • It affects solubility characteristics in various media

These functional group properties are critical considerations in the design and development of benzimidazole derivatives for specific biological applications .

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